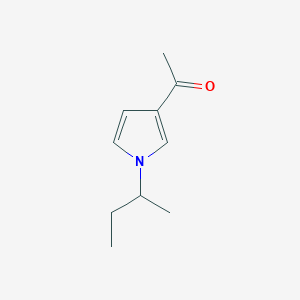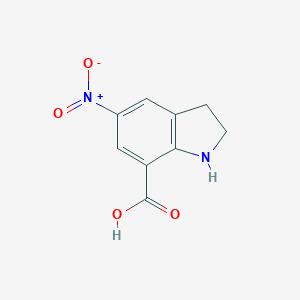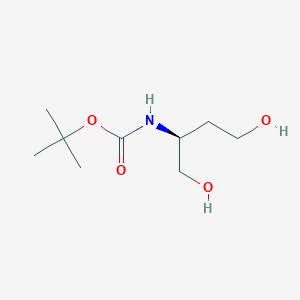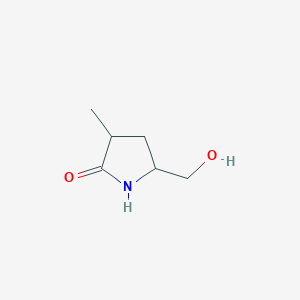
5-Hydroxymethyl-3-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxymethyl-3-methylpyrrolidin-2-one, also known as HMPA, is a highly polar and water-soluble compound that is widely used in organic synthesis, particularly in the field of organometallic chemistry. HMPA has a unique ability to solvate a wide range of metal cations, making it an essential reagent in many chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Hydroxymethyl-3-methylpyrrolidin-2-one is not fully understood, but it is believed to involve the solvation of metal cations and the stabilization of reactive intermediates. 5-Hydroxymethyl-3-methylpyrrolidin-2-one has a unique ability to solvate metal cations, which can enhance the reactivity of organometallic reagents and stabilize reactive intermediates.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 5-Hydroxymethyl-3-methylpyrrolidin-2-one, as it is primarily used in laboratory settings. However, some studies have suggested that 5-Hydroxymethyl-3-methylpyrrolidin-2-one may have toxic effects on certain cell types and may interfere with cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
5-Hydroxymethyl-3-methylpyrrolidin-2-one has several advantages in laboratory experiments, including its ability to solvate metal cations and stabilize reactive intermediates. It is also highly polar and water-soluble, which makes it easy to handle and purify. However, 5-Hydroxymethyl-3-methylpyrrolidin-2-one has some limitations, including its potential toxicity and its tendency to interfere with certain analytical techniques, such as NMR spectroscopy.
Orientations Futures
There are several potential future directions for research on 5-Hydroxymethyl-3-methylpyrrolidin-2-one. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of 5-Hydroxymethyl-3-methylpyrrolidin-2-one's potential toxic effects and its impact on cellular signaling pathways. Additionally, there may be opportunities to explore the use of 5-Hydroxymethyl-3-methylpyrrolidin-2-one in new applications, such as in the synthesis of novel materials or in the development of new pharmaceuticals.
Méthodes De Synthèse
5-Hydroxymethyl-3-methylpyrrolidin-2-one is typically synthesized by the reaction of formaldehyde and 3-methylpyrrolidine in the presence of an acid catalyst. The resulting product is then purified by distillation or recrystallization. Several variations of this synthesis method have been reported in the literature, including the use of different solvents, catalysts, and reaction conditions.
Applications De Recherche Scientifique
5-Hydroxymethyl-3-methylpyrrolidin-2-one has a wide range of applications in scientific research, particularly in the field of organometallic chemistry. It is commonly used as a co-solvent in reactions involving highly polar and reactive compounds, such as lithium and magnesium organometallic reagents. 5-Hydroxymethyl-3-methylpyrrolidin-2-one has also been used as a stabilizer for reactive intermediates, such as carbanions and radicals.
Propriétés
Numéro CAS |
138078-58-7 |
|---|---|
Nom du produit |
5-Hydroxymethyl-3-methylpyrrolidin-2-one |
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(3-8)7-6(4)9/h4-5,8H,2-3H2,1H3,(H,7,9) |
Clé InChI |
RGDBSLYLHPZEME-UHFFFAOYSA-N |
SMILES |
CC1CC(NC1=O)CO |
SMILES canonique |
CC1CC(NC1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



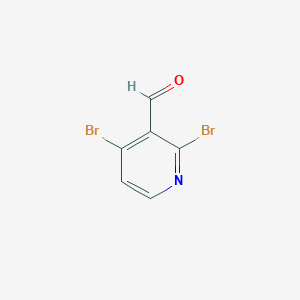
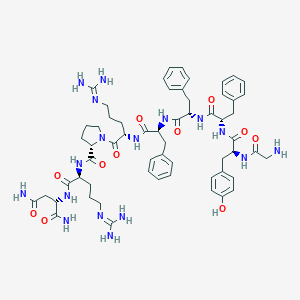


![9-Oxabicyclo[6.1.0]non-3-yne](/img/structure/B143926.png)
![2-[(2-Methyl-2-propanyl)sulfinyl]pyridine 1-oxide](/img/structure/B143930.png)
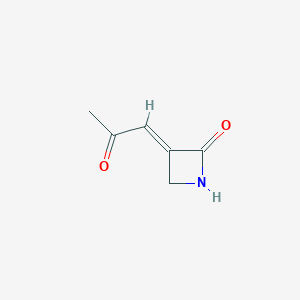
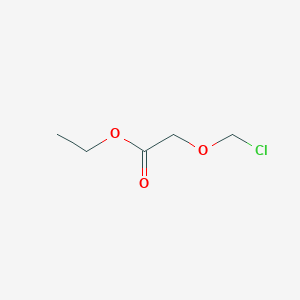
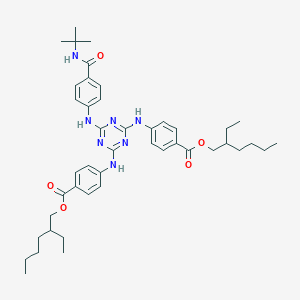
![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)
